1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl-
Description
The compound 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- belongs to a class of imidazopurine derivatives designed as serotonin receptor modulators, primarily targeting the 5-HT1A receptor for antidepressant activity . Its core structure comprises a fused imidazo-purine scaffold substituted with a piperidinyl ethyl side chain and multiple methyl groups. Modifications to the substituents on the piperidine/piperazine moiety or alkyl chain length significantly influence receptor affinity, pharmacokinetics, and therapeutic outcomes, as evidenced by comparative studies with structurally related analogs .
Properties
IUPAC Name |
6-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2/c1-12-9-13(2)11-24(10-12)7-8-25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)23(6)18(16)27/h12-13H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHJZBRTYRAKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112577 | |
| Record name | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923150-20-3 | |
| Record name | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923150-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential of imidazo[2,1-f]purine derivatives as antidepressant agents. For instance, a study investigated the antidepressant-like properties of two derivatives—AZ-853 and AZ-861—demonstrating their action as partial agonists at the serotonin 5-HT1A receptor. The results indicated that these compounds exhibited significant antidepressant-like effects in animal models through various pharmacological evaluations.
Key Findings:
- AZ-853 showed a more potent antidepressant-like effect compared to AZ-861 due to better brain penetration.
- Both compounds did not exhibit anticholinergic properties but caused mild sedation and lipid metabolism disturbances after repeated administration.
- Pharmacokinetic studies revealed that both compounds had high affinity for the 5-HT1A receptor with varying side effect profiles .
Safety Profile
The safety profile of these compounds was rigorously evaluated through a series of cardiologic and metabolic tests. Neither compound induced significant adverse effects on serum glucose levels; however, AZ-853 was associated with weight gain in mice due to its α1-adrenolytic effects . This aspect is critical for assessing the viability of these compounds in clinical settings.
Study Example 1: Evaluation of Antidepressant Activity
In a controlled study using the forced swim test (FST), both AZ-853 and AZ-861 were administered to mice in single and repeated doses. The results showed significant reductions in immobility time, indicative of antidepressant-like behavior .
Study Example 2: Pharmacokinetic Analysis
Pharmacokinetic studies were conducted to assess the absorption and distribution characteristics of these compounds following intraperitoneal administration. Data indicated that AZ-853 had superior brain bioavailability compared to AZ-861, correlating with its enhanced pharmacological effects .
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogs
Notes:
Biological Activity
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the specific compound 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-1,3,6,7-tetramethyl- , examining its biological activity with an emphasis on antidepressant and anxiolytic properties.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H32N6O2 |
| Molecular Weight | 440.55 g/mol |
| LogP | 5.5181 |
| Polar Surface Area | 45.149 Ų |
| Hydrogen Bond Acceptors | 5 |
Research indicates that this compound acts primarily as a partial agonist at the serotonin 5-HT1A receptor , a key target in the treatment of depression and anxiety disorders. The activation of this receptor is associated with the modulation of neurotransmitter release and subsequent antidepressant effects.
Antidepressant Activity
A study evaluating various imidazo[2,1-f]purine-2,4-dione derivatives demonstrated that the compound exhibits significant antidepressant-like activity in animal models. This was assessed using the forced swim test (FST), a common behavioral model for screening antidepressant effects:
- AZ-853 : Showed potent antidepressant-like effects and better brain penetration.
- AZ-861 : Exhibited strong agonistic action but less effective than AZ-853 in terms of overall antidepressant efficacy.
Both compounds did not demonstrate anticholinergic properties but induced mild sedation and metabolic disturbances upon repeated administration .
Anxiolytic Activity
In addition to its antidepressant properties, derivatives of this compound also displayed anxiolytic-like activity . For instance:
- Compounds tested in the four-plate test indicated anxiolytic effects comparable to traditional anxiolytics like Diazepam.
The anxiolytic effects were attributed to their action on serotonin receptors and potential modulation of other neurotransmitter systems .
Case Studies and Research Findings
Several studies have evaluated the biological activity of various derivatives of imidazo[2,1-f]purine-2,4-dione:
- Study on AZ-853 and AZ-861 : Investigated their pharmacokinetic profiles and functional properties at the 5-HT1A receptor.
- Synthesis of New Derivatives : A series of new compounds were synthesized to explore their binding affinity for serotonin receptors.
- Metabolic Stability Studies : Research indicated that certain derivatives maintained metabolic stability in liver microsomes while demonstrating effective permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
